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Compound of Interest

Compound Name: 1,4-Dibromoisoquinoline

Cat. No.: B189537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a framework for the spectroscopic characterization of 1,4-
dibromoisoquinoline. While specific, experimentally-derived spectroscopic data for this

compound is not readily available in publicly accessible literature, this document outlines the

standard methodologies and expected spectral features for its analysis using Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The guide includes detailed, generalized experimental protocols and illustrative workflows to

aid researchers in the characterization of this and similar heterocyclic compounds.

Introduction
1,4-dibromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic

organic compound. The introduction of two bromine atoms to the isoquinoline core significantly

influences its electronic properties and reactivity, making it a potentially valuable intermediate in

organic synthesis and drug discovery. Accurate structural elucidation and purity assessment

are paramount, necessitating the use of modern spectroscopic techniques. This guide focuses

on the application of NMR, IR, and MS for the comprehensive characterization of 1,4-
dibromoisoquinoline.
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Based on available data, the key physicochemical properties of 1,4-dibromoisoquinoline are

summarized below.

Property Value Source

Molecular Formula C₉H₅Br₂N PubChem[1][2]

Molecular Weight 286.95 g/mol PubChem[1][2]

Exact Mass 286.87682 Da PubChem[1][2]

Monoisotopic Mass 284.87887 Da PubChem[1][2]

Appearance Not available

CAS Number 51206-40-7 PubChem[1][2]

Spectroscopic Data (Hypothetical)
While specific experimental data is not available, the following tables illustrate how the NMR,

IR, and MS data for 1,4-dibromoisoquinoline would be presented. The expected chemical

shifts in NMR are based on general principles for aromatic and heterocyclic compounds, and

the IR absorptions are predicted based on characteristic functional group frequencies. Mass

spectrometry data would be expected to show the molecular ion peak corresponding to the

isotopic pattern of two bromine atoms.

¹H NMR Data (Hypothetical)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.5 - 7.5 m -
Aromatic Protons (H-

5, H-6, H-7, H-8)

7.8 (example) s - Aromatic Proton (H-3)
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¹³C NMR Data (Hypothetical)
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

150 - 120 Aromatic and Heterocyclic Carbons

(specific values unavailable) C-1, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a

IR Data (Hypothetical)
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium to Strong
C=C and C=N stretching

vibrations

800 - 600 Strong C-Br stretch

Mass Spectrometry Data (Hypothetical)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

285, 287, 289 Varies (isotopic pattern) [M]⁺ (Molecular Ion)

206, 208 Varies [M-Br]⁺

127 Varies [M-2Br]⁺

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring spectroscopic

data for a solid organic compound such as 1,4-dibromoisoquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.

Transfer the solution to a 5 mm NMR tube, ensuring the solution is free of particulate

matter.

Instrument Parameters (General):

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Typically -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: Typically 0 to 220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire a background spectrum of the empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.
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Data Processing:

Identify and label the major absorption bands in the spectrum.

Correlate the observed absorption bands with known functional group frequencies using

correlation tables.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe or by dissolving it in a volatile solvent for injection into a gas

chromatograph (GC-MS).

Ionization:

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)

in the ion source.

This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be a

key feature in the mass spectrum of 1,4-dibromoisoquinoline.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for ATR-IR spectroscopy.
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Caption: General workflow for EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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